5,6-Dichloropyrimidine-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)8-2-9-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQQDHSZHFTCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for Dichloropyrimidine Carbaldehydes
Vilsmeier–Haack Formylation Strategies for Pyrimidine (B1678525) Carbaldehydes
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comnrochemistry.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3), to introduce a formyl group onto the substrate. jk-sci.com In the context of pyrimidine chemistry, this reaction is particularly useful for the synthesis of pyrimidine carbaldehydes from activated precursors.
A common and effective strategy for the synthesis of dichloropyrimidine carbaldehydes involves the use of dihydroxypyrimidine precursors. mdpi.comchemicalbook.com The Vilsmeier-Haack reaction, in this case, serves a dual purpose: it facilitates both the chlorination of the hydroxyl groups and the formylation of the pyrimidine ring in a one-pot procedure. This approach is advantageous as it starts from readily available and stable starting materials.
The general procedure involves treating a dihydroxypyrimidine, such as 4,6-dihydroxypyrimidine, with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). chemicalbook.com The reaction mixture is typically heated to reflux to drive the reaction to completion. After the reaction, the excess reagents are removed, and the product is isolated and purified. For instance, the synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde has been successfully achieved from 4,6-dihydroxypyrimidine with a yield of 55%. chemicalbook.com
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 4,6-Dihydroxypyrimidine | POCl3, DMF | Reflux, 3 hours | 4,6-Dichloro-5-pyrimidinecarbaldehyde | 55% | chemicalbook.com |
| 2-Amino-4,6-dihydroxypyrimidine | POCl3, DMF | Not specified | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Not specified | mdpi.com |
The choice of formylating agent and the reaction conditions are crucial for the success of the Vilsmeier-Haack formylation. The most commonly used formylating system is the combination of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). jk-sci.com This mixture generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, which is responsible for the formylation. nrochemistry.com
The reaction temperature and duration are also important parameters to control. The initial formation of the Vilsmeier reagent is often carried out at a low temperature (e.g., 0 °C), after which the pyrimidine substrate is added and the mixture is heated to reflux. chemicalbook.com The reaction time can vary depending on the specific substrate and the scale of the reaction.
Other chlorinating agents that can be used in conjunction with DMF include phosgene and oxalyl chloride. jk-sci.comgoogle.com The choice of the chlorinating agent can influence the reactivity and selectivity of the reaction. For instance, phosgene has been used as a chlorinating agent in the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine in the presence of a catalyst. google.comjustia.com
Alternative Synthetic Routes to Dichloropyrimidine Carbaldehydes
While the Vilsmeier-Haack reaction is a powerful tool, alternative synthetic routes to dichloropyrimidine carbaldehydes have also been explored. These methods can offer advantages in terms of substrate scope, regioselectivity, and the avoidance of harsh reagents.
The use of bromopyrimidine intermediates provides an alternative pathway for the synthesis of dichloropyrimidine carbaldehydes. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been used as a starting material for further functionalization through Suzuki cross-coupling reactions. researchgate.net While this specific example does not directly lead to a carbaldehyde, it demonstrates the utility of halogenated pyrimidines as versatile intermediates. The bromo group can be selectively manipulated or replaced to introduce other functional groups, including a formyl group or its precursor.
In some cases, a multi-step approach involving the construction of the pyrimidine ring followed by subsequent chlorination and formylation is employed. thieme.de This strategy allows for greater control over the substitution pattern of the final product. The synthesis of the pyrimidine ring can be achieved through various condensation reactions. wikipedia.orgorganic-chemistry.orgnih.gov For example, the reaction of β-dicarbonyl compounds with amidines is a common method for constructing the pyrimidine core. wikipedia.org
Once the pyrimidine ring is formed, chlorination can be carried out using reagents like phosphorus oxychloride (POCl3) or phosgene. google.comgoogle.com The resulting chloropyrimidine can then be subjected to a formylation reaction to introduce the carbaldehyde group.
Regioselective Considerations in Dichlorination and Formylation Processes
Regioselectivity is a critical aspect of the synthesis of dichloropyrimidine carbaldehydes, as the positions of the chloro and formyl groups on the pyrimidine ring determine the properties and reactivity of the final molecule.
In the Vilsmeier-Haack formylation of dihydroxypyrimidines, the formylation typically occurs at the C-5 position, which is activated by the two hydroxyl groups at C-4 and C-6. The subsequent chlorination then replaces the hydroxyl groups with chlorine atoms.
The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines is influenced by the electronic and steric effects of the substituents on the ring. wuxiapptec.comnih.gov For 2,4-dichloropyrimidines, substitution generally occurs selectively at the C-4 position. wuxiapptec.com However, the presence of other substituents can alter this selectivity. wuxiapptec.comacs.org For instance, an electron-donating substituent at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C-2 position. wuxiapptec.com
In the case of 2,4,8-trichloropyrido[3,2-d]pyrimidines, sequential and regioselective displacement of the chlorine atoms is possible, allowing for the introduction of different functional groups at specific positions. nih.govresearchgate.net
Optimization of Reaction Parameters for Yield and Purity
The synthesis of 5,6-Dichloropyrimidine-4-carbaldehyde, more commonly known in chemical literature as 4,6-dichloropyrimidine-5-carbaldehyde (B460487), is predominantly achieved through the Vilsmeier-Haack reaction. This process involves the formylation and chlorination of a pyrimidine precursor, typically 4,6-dihydroxypyrimidine, using a reagent prepared from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The optimization of reaction parameters is critical to maximize the yield and ensure the high purity of the final product. Key parameters that are manipulated include the ratio of reagents, temperature, and reaction duration.
Detailed research into the synthesis of this compound reveals that variations in these parameters can lead to significant differences in the outcome. The Vilsmeier-Haack reagent is an efficient and economical choice for the formylation of such heterocyclic substrates. The reaction proceeds by converting the hydroxyl groups of the starting material into chlorine atoms while simultaneously introducing a formyl group at the 5-position of the pyrimidine ring. mdpi.com
Several reported syntheses provide insight into the optimization of these conditions. For instance, a common procedure involves the initial formation of the Vilsmeier reagent by mixing DMF and POCl₃ at a reduced temperature, typically 0°C. Following the formation of the reagent, the 4,6-dihydroxypyrimidine is introduced, and the reaction temperature is gradually increased. The duration of heating or reflux is a crucial factor influencing the completion of the reaction and the final yield.
One established method involves mixing DMF with POCl₃ and stirring the mixture for one hour at 0°C. After the addition of 4,6-dihydroxypyrimidine, the mixture is stirred for an additional 30 minutes at room temperature before being heated to reflux for 3 hours. This procedure has been reported to yield the target compound at 55%. chemicalbook.comchemicalbook.com In contrast, another protocol reports a significantly higher yield of 95% by adjusting the reagent ratios and workup procedure, highlighting the sensitivity of the reaction to specific conditions. chemicalbook.com
The following tables summarize findings from various synthetic protocols, illustrating the impact of different reaction parameters on the yield of 4,6-dichloropyrimidine-5-carbaldehyde.
| Starting Material | Reagents | Initial Temperature | Reaction Temperature | Reaction Time | Reported Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4,6-dihydroxypyrimidine | POCl₃, DMF | 0°C | Reflux | 3 hours | 55 | chemicalbook.comchemicalbook.com |
| 4,6-dihydroxypyrimidine | POCl₃, DMF | 0°C | Ambient, then Reflux | 3.5 hours total | 95 | chemicalbook.com |
| 4,6-dihydroxypyrimidine | POCl₃, DMF | 0°C | 110°C | 5 hours | 75 | |
| 4,6-dihydroxypyrimidine | POCl₃, DMF | Ice-cooling | Reflux | 3 hours | 75.4 |
The data indicates that both reaction time and temperature play a pivotal role in the synthesis. While a 3-hour reflux can result in a moderate yield of 55%, another protocol achieving a 95% yield suggests that careful control of the initial low-temperature phase followed by a reflux period is beneficial. chemicalbook.comchemicalbook.com Furthermore, conducting the reaction at a sustained high temperature of 110°C for 5 hours has been shown to produce a good yield of 75%.
The choice of chlorinating agent within the Vilsmeier-Haack conditions can also be a subject of optimization. While phosphorus oxychloride is the most common, other reagents such as sulfuryl chloride or oxalyl chloride can also be employed. google.com A patent for a related compound, 4,6-dichloropyrimidine-5-acetaldehyde, suggests a reaction temperature range of 50-100°C when using these types of chlorinating agents. google.com
| Key Parameters | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Standard Reflux | POCl₃/DMF, Reflux for 3h | 55 | A baseline procedure with moderate yield. chemicalbook.comchemicalbook.com |
| High Yield Protocol | POCl₃/DMF, 0°C to RT to Reflux | 95 | Demonstrates the importance of temperature staging. chemicalbook.com |
| Fixed High Temperature | POCl₃/DMF, 110°C for 5h | 75 | Longer reaction time at a fixed high temperature. |
| Alternative High Yield | POCl₃/DMF, Ice-cooling then Reflux for 3h | 75.4 | Similar to other methods but with slight variations in workup. |
Reactivity and Reaction Mechanisms of Dichloropyrimidine Carbaldehydes
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is the hallmark reaction of activated aryl halides like 5,6-Dichloropyrimidine-4-carbaldehyde. The reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the electron-withdrawing nitrogen atoms. mdpi.com In the second, typically rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored. Halogenated pyrimidines serve as crucial precursors for a wide range of structural modifications through these SNAr reactions. mdpi.comresearchgate.net
Amination is a frequently employed SNAr reaction to introduce nitrogen-containing functional groups onto the pyrimidine scaffold. This is typically achieved by reacting the dichloropyrimidine derivative with a primary or secondary amine.
The degree of substitution (mono- vs. di-substitution) can often be controlled by manipulating the reaction conditions, particularly the stoichiometry of the reactants.
Mono-substitution: Employing a controlled amount (e.g., one equivalent) of the amine nucleophile generally favors the formation of the mono-substituted product. mdpi.com For instance, catalyst-free monoamination of 4,6-dichloropyrimidine (B16783) has been achieved with high yields under specific conditions. nih.gov In the case of the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), mono-aminated compounds were successfully synthesized by using triethylamine (B128534) in refluxing ethanol (B145695). mdpi.comresearchgate.net
Di-substitution: Achieving di-substitution can be more challenging. The introduction of the first amino group, which is an electron-donating group, deactivates the pyrimidine ring towards further nucleophilic attack. Consequently, forcing conditions or the use of catalysis, such as Palladium(0) catalysis, is often necessary to introduce a second amino group. nih.gov
| Substitution Pattern | General Conditions | Key Factors |
| Mono-amination | Equimolar amounts of amine; Base (e.g., TEA, K₂CO₃) | Stoichiometric control of the amine nucleophile. mdpi.com |
| Di-amination | Excess amine; Harsher conditions; Pd(0) catalysis | Overcoming the deactivating effect of the first amino group. nih.gov |
The structure and nucleophilicity of the amine play a significant role in the outcome of the amination reaction. Symmetrically substituted 4,6-dichloropyrimidines generally react well with a variety of nucleophilic amines, including aliphatic, aromatic, and cyclic amines, under conventional conditions. mdpi.comresearchgate.net
Aliphatic Amines: Both primary and secondary aliphatic amines are effective nucleophiles. However, sterically hindered amines, such as those containing bulky adamantane (B196018) groups, may exhibit lower reaction yields. nih.gov In reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, secondary aliphatic amines selectively displace a chlorine atom, whereas primary aliphatic amines preferentially displace the sulfone group. researchgate.net
Aromatic Amines: Aromatic amines, like anilines, are generally weaker nucleophiles than aliphatic amines. Their reactions may require different conditions. For example, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic hydrazines necessitates high temperatures in the absence of a base. researchgate.net In contrast, reactions involving aliphatic hydrazines proceed at room temperature in the presence of a base. researchgate.net
Cyclic Amines: Cyclic amines, such as indoline, readily participate in SNAr reactions with dichloropyrimidines. uniatlantico.edu.co
Amination reactions of dichloropyrimidines can be performed under both catalyst-free and catalyzed conditions.
Catalyst-Free: Mono-substitution is often achievable without a catalyst. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various amines proceeds efficiently using only a base like triethylamine (TEA) in refluxing ethanol to yield mono-substituted products. mdpi.comresearchgate.net Similarly, 4,6-dichloropyrimidine can undergo monoamination under catalyst-free conditions using potassium carbonate as the base in DMF at 140°C. nih.gov
Catalytic: Catalysis is typically required for more challenging transformations, such as di-substitution reactions, where a Palladium(0) catalyst is often employed to facilitate the second substitution. nih.gov In some specific systems, like the amination of 6-aryl-2,4-dichloropyrimidines, a palladium catalyst is essential for reactions with aliphatic amines, whereas aromatic amines react effectively without a catalyst. acs.org
| Condition | Typical Reaction | Base/Solvent System | Notes |
| Catalyst-Free | Mono-amination | TEA/Ethanol or K₂CO₃/DMF | Stoichiometric control is crucial. mdpi.comnih.gov |
| Catalytic (Pd) | Di-amination | Various phosphine (B1218219) ligands | Required to overcome deactivation by the first amino group. nih.gov |
| Catalytic (Co) | C-N Coupling | Co(II)/Photochemical | An adaptive method for various nitrogen nucleophiles. chemrxiv.org |
When SNAr reactions are carried out in alcohol solvents (e.g., methanol (B129727), ethanol) in the presence of a strong base like sodium hydroxide (B78521) (NaOH), a competitive reaction known as solvolysis or alkoxylation can occur. mdpi.comuniatlantico.edu.co The strong base deprotonates the alcohol solvent to generate a high concentration of alkoxide ions (e.g., CH₃O⁻, C₂H₅O⁻). These alkoxide ions are potent nucleophiles and can compete with the amine to attack the pyrimidine ring, leading to the formation of alkoxy-substituted byproducts. mdpi.com In some cases, this competition can result in a mixture of products where one chlorine atom is substituted by the amine and the other by an alkoxide group. mdpi.comuniatlantico.edu.co The formation of these products can be confirmed by spectroscopic methods like ¹H-NMR, which will show characteristic signals for the methoxy (B1213986) or ethoxy groups. mdpi.com
In this compound (more systematically named 4,6-Dichloropyrimidine-5-carbaldehyde), the two chlorine atoms are attached to positions C-4 and C-6. In the absence of the C-5 carbaldehyde group, these positions are electronically equivalent due to the symmetry of the 4,6-dichloropyrimidine molecule. mdpi.com The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C-4/C-6 > C-2 >> C-5. acs.org The nitrogen atoms activate the C-4 and C-6 positions (which are para and ortho, respectively, to the ring nitrogens) for nucleophilic attack. mdpi.com
The presence of the electron-withdrawing carbaldehyde group at the C-5 position further influences the reactivity of the adjacent C-4 and C-6 positions. While these positions remain highly activated, the specific regioselectivity of the first substitution (i.e., whether the incoming nucleophile attacks C-4 or C-6) can be influenced by the reaction conditions and the nature of the nucleophile. However, for an initial mono-substitution on a symmetrical substrate, the attack is equally likely at either position, leading to a single mono-substituted product. The challenge in selectivity arises when considering subsequent reactions or reactions on asymmetrically substituted pyrimidines. researchgate.netwuxiapptec.com
Regioselectivity and Chemoselectivity in SNAr Reactions
The this compound molecule possesses two electrophilic chlorine atoms at positions 4 and 6, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions. The two chlorine atoms are symmetrically substituted on the pyrimidine ring, which can lead to competition between nucleophilic attack at either position. mdpi.comresearchgate.net
In reactions with nucleophiles, the electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the aldehyde group facilitates the SNAr process. mdpi.com For many dichloropyrimidine systems, substitution at the C-4 position is often favored. wuxiapptec.comnih.gov However, the presence of substituents on the pyrimidine ring can significantly alter this selectivity. For instance, in 2,4-dichloropyrimidines, an electron-donating group at the C-6 position can direct substitution to the C-2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C-5 position of a 2,4-dichloropyrimidine (B19661) directs substitution to the C-4 position. nih.gov In the case of this compound (also known as 4,6-dichloropyrimidine-5-carbaldehyde), the two chlorine atoms are electronically similar, but their reactivity can be differentiated by the incoming nucleophile and reaction conditions.
Chemoselectivity is also a key consideration, as the molecule has both the reactive chloro substituents and an aldehyde functional group. A reaction can potentially occur at the aldehyde, the chloro groups, or both. For instance, in reactions with hydrazines, a condensation reaction at the aldehyde group can be followed by an intramolecular SNAr reaction to form a new heterocyclic ring. thieme-connect.comresearchgate.net The choice of reagents and reaction conditions is therefore crucial in directing the reaction towards the desired outcome, whether it be substitution at one or both chlorine atoms, or a reaction involving the aldehyde group.
Reactions of the Aldehyde Functional Group
The carbaldehyde group at the 4-position of 5,6-dichloropyrimidine is a versatile functional group that undergoes a variety of reactions typical of aldehydes, including condensation and cyclization reactions. mdpi.comresearchgate.net
Condensation Reactionsmdpi.comresearchgate.net
The aldehyde group readily participates in condensation reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon double bonds.
The reaction of an aldehyde with a primary amine yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). ijacskros.com This is a reversible reaction that is often catalyzed by either acid or base. ijacskros.com While specific examples of Schiff base formation with this compound are not extensively detailed in the provided search results, the general mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then dehydrates to form the stable imine. ijacskros.com Pyrimidine-5-carbaldehyde derivatives are known to be used in the synthesis of Schiff bases. researchgate.net The formation of Schiff bases from pyrimidine aldehydes has been reported in various synthetic protocols. mdpi.com
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation and is used to synthesize α,β-unsaturated ketones. numberanalytics.com In the context of this compound, this reaction would involve the pyrimidine aldehyde reacting with a ketone containing α-hydrogens in the presence of a base. gordon.edu While the provided search results mention the use of the Claisen-Schmidt condensation to prepare pyrimidine-based chalcones from the related compound 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, mdpi.comresearchgate.net specific examples with this compound are not detailed. The general principle involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrimidine aldehyde. gordon.edu Subsequent dehydration leads to the formation of a chalcone-like molecule. researchgate.net
Cyclization Reactions
The presence of both the aldehyde and the chloro substituents on the pyrimidine ring allows for tandem reactions, where an initial reaction at the aldehyde is followed by an intramolecular cyclization.
A significant reaction of this compound is its reaction with hydrazines to form the fused heterocyclic system, pyrazolo[3,4-d]pyrimidine. thieme-connect.comresearchgate.net This reaction proceeds through an initial condensation of the hydrazine (B178648) with the aldehyde group to form a hydrazone intermediate. thieme-connect.comresearchgate.net This is then followed by an intramolecular nucleophilic aromatic substitution, where the nitrogen of the hydrazone displaces one of the adjacent chlorine atoms, leading to the formation of the pyrazole (B372694) ring fused to the pyrimidine ring. thieme-connect.comresearchgate.net
The regioselectivity of this cyclization is dependent on the nature of the hydrazine used. With aromatic hydrazines, the reaction is typically performed at high temperatures without an external base. thieme-connect.comresearchgate.net In contrast, aliphatic hydrazines react at room temperature in the presence of a base. thieme-connect.comresearchgate.net
The electronic properties of the substituents on arylhydrazines can influence the outcome of the reaction. Electron-rich arylhydrazines tend to favor the formation of the desired 1-substituted-4-chloropyrazolo[3,4-d]pyrimidine, whereas electron-deficient arylhydrazines may lead to other products. thieme-connect.com The reaction conditions can be optimized to achieve high yields and selectivity for the desired pyrazolo[3,4-d]pyrimidine product. thieme-connect.comresearchgate.net
| Hydrazine Reactant | Reaction Conditions | Major Product | Reference |
|---|---|---|---|
| Aromatic Hydrazines | High temperature, no external base | 1-Aryl-4-chloropyrazolo[3,4-d]pyrimidine | thieme-connect.com, researchgate.net |
| Aliphatic Hydrazines | Room temperature, with external base | 1-Alkyl-4-chloropyrazolo[3,4-d]pyrimidine | thieme-connect.com, researchgate.net |
| Electron-rich Arylhydrazines | High temperature, no external base | Favored formation of 1-aryl-4-chloropyrazolo[3,4-d]pyrimidine | thieme-connect.com |
| Electron-deficient Arylhydrazines | High temperature, no external base | May lead to the formation of other side products | thieme-connect.com |
Formation of Pyrrolopyrimidines and Pyrido[2,3-d]pyrimidines
The reaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with glycine (B1666218) esters has been shown to yield a mixture of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives. The reaction pathway is dependent on the molar ratio of the reactants. The interaction of 4,6-dichloro-5-formylpyrimidine with methyl or tert-butyl glycinate (B8599266) in methanol in the presence of triethylamine can lead to the formation of 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate. organic-chemistry.org
This transformation proceeds through an initial nucleophilic substitution of one of the chloro groups by the amino group of the glycine ester, followed by an intramolecular cyclization involving the aldehyde and the ester functionalities. The specific reaction conditions and the nature of the glycine ester influence the final product distribution.
Domino Condensation and Cascade Reactions
A notable example of a domino reaction involving 4,6-dichloropyrimidine-5-carbaldehyde is the catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines. wikipedia.org This one-pot reaction with 2-(2-hydroxyphenyl)acetonitriles proceeds via a cascade of reactions including a nucleophilic aromatic substitution (SNAr), an intramolecular cyclization, and a condensation reaction. wikipedia.org This efficient process allows for the rapid construction of complex heterocyclic systems from simple starting materials.
Domino reactions, also referred to as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need for isolating intermediates. researchgate.net
Oxidation and Reduction Reactions of the Aldehyde Group
The aldehyde group of this compound is susceptible to both oxidation and reduction, providing access to other important functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5,6-dichloropyrimidine-4-carboxylic acid. Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O), can potentially be employed for this transformation. The choice of reagent would need to be carefully considered to avoid unwanted side reactions with the electron-deficient and halogenated pyrimidine ring.
Reduction: The aldehyde group can be readily reduced to a primary alcohol, (5,6-dichloropyrimidin-4-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Given the presence of the chloro substituents, milder conditions with NaBH4 would likely be preferred to avoid potential reduction of the C-Cl bonds. Catalytic hydrogenation could also be a viable method for this reduction.
Cross-Coupling Reactions at Halogenated Pyrimidine Positions
The chloro substituents on the pyrimidine ring serve as excellent handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki–Miyaura Cross-Coupling for Arylation/Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the selective substitution of the chloro groups with aryl or heteroaryl moieties, utilizing a palladium catalyst and a base.
The reactivity of the two chlorine atoms can be different, allowing for potential regioselective mono- or di-substitution. Generally, the chlorine at the 4-position is more reactive towards nucleophilic substitution and cross-coupling reactions than the one at the 6-position due to the electronic influence of the nitrogen atoms in the pyrimidine ring. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the regioselectivity. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, the reaction often proceeds with high selectivity at the C4 position. wikipedia.org
Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions on dichloropyrimidine systems.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh3)4 | PPh3 | K2CO3 | 1,4-Dioxane/H2O | 80 | 75-95 | organic-chemistry.org |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene | 100 | 80-98 | libretexts.org |
| Pd2(dba)3 | XPhos | Cs2CO3 | THF | 60 | 70-90 | libretexts.org |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Other Metal-Catalyzed Coupling Reactions
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize the C-Cl bonds of this compound.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgwikipedia.orglibretexts.org It is catalyzed by a combination of a palladium complex and a copper(I) salt. The Sonogashira coupling of dichloropyrimidines would introduce alkynyl substituents, which are versatile functional groups for further transformations. The regioselectivity of the coupling on dichloropyrimidines can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. beilstein-journals.orgacs.org This reaction would allow for the introduction of vinyl groups onto the pyrimidine ring. The success of the Heck reaction on dichloropyrimidines depends on the reactivity of the C-Cl bonds and the specific alkene coupling partner. thieme-connect.com
Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.org This reaction would enable the synthesis of aminopyrimidine derivatives from this compound. The regioselective amination of dichloropyrimidines has been reported, often favoring substitution at the C4 position. organic-chemistry.org
Electrophilic Substitution on the Pyrimidine Ring
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring resistant to electrophilic aromatic substitution (SEAr) reactions. The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles.
Therefore, classical electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the this compound ring under standard conditions. Instead, the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), where the chloro groups are displaced by nucleophiles. This is the predominant mode of reactivity for modifying the pyrimidine core in this class of compounds.
Lack of Available Research on this compound for Specified Synthetic Applications
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research detailing the derivatization and synthetic applications of This compound for the construction of the specific fused heterocyclic systems outlined in the user's request.
The majority of published research in this area focuses on a related isomer, 4,6-Dichloropyrimidine-5-carbaldehyde . This compound is a well-documented precursor for a variety of fused heterocyclic systems. For instance, studies demonstrate its use in the synthesis of:
Pyrazolo[3,4-d]pyrimidines through reactions with hydrazines.
Pyrido[2,3-d]pyrimidines via condensation with glycine esters.
Thieno[2,3-d]pyrimidines and Pyrimido[4,5-d]pyrimidines through various cyclization strategies.
However, the distinct structural arrangement of this compound—with the aldehyde group at position 4 and chloro substituents at positions 5 and 6—results in different electronic properties and steric environments compared to its 4,6-dichloro-5-carbaldehyde isomer. Consequently, the reaction pathways, regioselectivity, and viability of synthetic transformations cannot be assumed to be analogous.
Given the strict requirement for scientifically accurate content focused solely on "this compound," and the absence of specific research data for the requested applications of this compound, it is not possible to generate the article as outlined. Providing information based on its isomer would be scientifically inaccurate and misleading.
Derivatization and Synthetic Applications of Dichloropyrimidine Carbaldehydes
Synthesis of Functionalized Pyrimidine (B1678525) Analogues
Precursors for N-Terminal Surrogates in Amino Acid and Peptide Analogues
Dichloropyrimidine carbaldehydes are valuable reagents in the field of peptide chemistry. Specifically, 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) is utilized as a chemical substrate for the synthesis of N-terminal surrogates in amino acid and peptide analogues google.comgoogle.com. The N-terminus of a peptide or protein is a critical site for modification, as there is typically only one such site per protein chain, allowing for highly specific bioconjugation nih.gov.
The aldehyde functional group on the pyrimidine ring enables selective reactions with the N-terminal amine of a peptide. This modification can be achieved under mild conditions via reductive alkylation, a process that can introduce bioorthogonal functional groups onto the peptide or protein nih.gov. This method of preserving a positive charge at the N-terminus, as opposed to acylation which neutralizes it, has been shown to be crucial for maintaining biological activity in molecules like human insulin nih.gov. The dichloropyrimidine moiety serves as a versatile handle for further chemical elaboration, allowing for the construction of complex peptide analogues with tailored properties.
Chalcone Hybrids and Related Conjugates
The aldehyde group of dichloropyrimidine carbaldehydes makes them excellent precursors for the synthesis of chalcones, a class of compounds belonging to the flavonoid family that exhibit a wide range of biological activities researchgate.netjournaljabb.com. These pyrimidine-chalcone hybrids are typically synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation mdpi.comscispace.comjchemrev.com. In this reaction, the dichloropyrimidine carbaldehyde condenses with an acetophenone or a related ketone mdpi.comjchemrev.com.
The general reaction involves treating an equimolar mixture of the pyrimidine carbaldehyde and a ketone with a base, such as sodium hydroxide (B78521) (NaOH), in a polar solvent like ethanol (B145695) mdpi.comscispace.com. This process results in the formation of an α,β-unsaturated ketone system, which is the characteristic core of the chalcone structure jchemrev.com.
Research has focused on synthesizing libraries of these chalcone hybrids and evaluating their biological potential. For instance, various chalcone derivatives synthesized from dichloropyrimidine precursors have been investigated for their anticancer properties. Several compounds have demonstrated significant cytotoxic activity against cancer cell lines researchgate.net.
| Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | GI50 | 5.43 ± 0.170 | researchgate.net |
| HepG2 (Liver Cancer) | GI50 | 1.80 ± 0.50 | researchgate.net |
| Tubulin Inhibition | IC50 | 4.51 ± 0.13 | researchgate.net |
The reactivity of the enone moiety in the chalcone structure also allows for its use as an intermediate in the synthesis of other heterocyclic compounds, such as pyrazolines and pyrimidines, further expanding the chemical diversity derivable from the initial dichloropyrimidine carbaldehyde scaffold .
Development of Libraries of Structurally Diverse Compounds
The dichloropyrimidine carbaldehyde scaffold is a cornerstone in diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse small molecules for screening in drug discovery and agrochemical research nih.govcam.ac.ukscispace.com. The pyrimidine core is considered a "privileged substructure" as it is frequently found in approved drugs and natural products nih.govnih.gov.
The two chlorine atoms on the pyrimidine ring are key reactive handles. They can be sequentially and regioselectively substituted by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions mdpi.comukri.org. This allows for the systematic introduction of different functional groups and building blocks, rapidly generating a library of distinct compounds from a common intermediate. For example, studies have shown that 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo SNAr amination and subsequent condensation to create a variety of pyrimidine derivatives mdpi.com.
This scaffold is particularly well-suited for the construction of DNA-encoded libraries (DELs) nih.govrsc.org. In this technology, a unique DNA tag is attached to each small molecule, enabling the synthesis and screening of billions of compounds simultaneously nih.govrsc.org. Dichloropyrimidine scaffolds, such as 5-nitro-4,6-dichloropyrimidine, are used to anchor a diverse set of building blocks, leading to the generation of massive libraries for identifying high-affinity ligands for biological targets nih.gov.
The combination of the aldehyde functionality (for reactions like condensation) and the chloro-substituents (for SNAr reactions) makes dichloropyrimidine carbaldehydes powerful tools for generating chemical libraries with significant skeletal diversity, which is crucial for exploring new areas of chemical space cam.ac.uknih.gov.
| Core Scaffold Type | Synthetic Strategy | Application/Goal | Reference |
|---|---|---|---|
| 5-Nitro-4,6-dichloropyrimidine | DNA-Encoded Library (DEL) Synthesis | Generation of a 19.6 million-member library for screening against protein targets like BRD4. | nih.gov |
| 4,6-Dimethoxypyrimidine | Diversity-Oriented Synthesis (DOS) | Two-step synthesis of 34 pyrimidine–N-heterocycle hybrids to discover novel herbicidal agents. | nih.gov |
| ortho-Alkynylpyrimidine carbaldehydes | Diversity-Oriented Synthesis (DOS) | Fabrication of pyrimidine-embedded polyheterocycles through tandem cyclization. | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | SNAr and Condensation Reactions | Building precursors for diverse N-heterocyclic systems by exploring various reaction conditions. | mdpi.com |
Spectroscopic and Advanced Structural Characterization in Research
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute stereochemistry and conformational details of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can elucidate bond lengths, bond angles, and torsion angles, which collectively define the molecule's structure.
A thorough search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallographic data for 5,6-Dichloropyrimidine-4-carbaldehyde. However, as of the current date, no published studies detailing the single-crystal X-ray structure of this specific compound are available. Consequently, crucial data such as unit cell dimensions, space group, and precise atomic coordinates for this compound have not been reported.
The absence of this crystallographic information means that a definitive experimental determination of its solid-state conformation and absolute stereochemistry through X-ray analysis cannot be provided at this time. While computational modeling could offer theoretical insights into the molecule's preferred conformation, it would lack the empirical validation that X-ray crystallography provides.
For illustrative purposes, had the data been available, it would typically be presented in a format similar to the tables below. Table 1 would detail the crystal data and refinement parameters, while Table 2 would list key bond lengths and angles.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Parameter | Value |
|---|---|
| Empirical formula | C₅H₂Cl₂N₂O |
| Formula weight | 176.99 |
| Temperature | N/A |
| Wavelength | N/A |
| Crystal system | N/A |
| Space group | N/A |
| Unit cell dimensions | a = N/A Å, α = N/A ° |
| b = N/A Å, β = N/A ° | |
| c = N/A Å, γ = N/A ° | |
| Volume | N/A ų |
| Z | N/A |
| Density (calculated) | N/A Mg/m³ |
| Absorption coefficient | N/A mm⁻¹ |
| F(000) | N/A |
| Crystal size | N/A mm³ |
| Theta range for data collection | N/A to N/A ° |
| Index ranges | N/A |
| Reflections collected | N/A |
| Independent reflections | N/A |
| Completeness to theta | N/A % |
| Refinement method | N/A |
| Data / restraints / parameters | N/A |
| Goodness-of-fit on F² | N/A |
| Final R indices [I>2sigma(I)] | R1 = N/A, wR2 = N/A |
| R indices (all data) | R1 = N/A, wR2 = N/A |
| Largest diff. peak and hole | N/A and N/A e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound (Note: This table is for illustrative purposes only as no experimental data has been found.)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C4-C5 | N/A |
| C5-C6 | N/A |
| C5-C7 (Carbaldehyde) | N/A |
| C4-Cl1 | N/A |
| C6-Cl2 | N/A |
| C7=O1 | N/A |
| N1-C2-N3 | N/A |
| C4-C5-C6 | N/A |
| Cl1-C4-C5 | N/A |
| Cl2-C6-C5 | N/A |
| C5-C7-O1 | N/A |
Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis is required to provide these definitive structural details.
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways
While traditional methods for pyrimidine (B1678525) synthesis are well-established, future research is geared towards developing more efficient, versatile, and sustainable pathways. For a molecule like 5,6-Dichloropyrimidine-4-carbaldehyde, this involves moving beyond classical cyclization reactions to more advanced strategies that offer greater control and diversity.
One of the most promising areas is the direct C-H functionalization of the pyrimidine core. thieme-connect.com This strategy avoids the need for pre-functionalized starting materials, allowing for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrimidine ring. thieme-connect.com Transition-metal-catalyzed C-H activation, particularly with palladium, has emerged as a powerful tool for this purpose. thieme-connect.com Future work could focus on developing catalysts that can selectively functionalize the C-2 position of the pyrimidine ring in the presence of the existing chloro and carbaldehyde substituents.
Another innovative approach is the "deconstruction-reconstruction" strategy. nih.gov This method involves transforming the pyrimidine ring into a more reactive intermediate, such as a three-carbon iminoenamine building block, which can then be used in various cyclization reactions to generate new, diverse heterocyclic scaffolds. nih.gov This strategy could enable the conversion of this compound into a wide array of other heterocycles, significantly expanding its synthetic utility for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Advanced Catalytic Approaches in Pyrimidine Derivatization
The two chlorine atoms and the aldehyde group on this compound make it an ideal substrate for a variety of advanced catalytic transformations. Research in this area is focused on developing highly selective and efficient catalytic systems for derivatization.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are well-established for modifying halopyrimidines, but future work will likely focus on catalysts that offer higher regioselectivity and functional group tolerance. thieme-connect.com Pyrimidine-based directing groups have been shown to effectively guide C-H activation to specific sites, a concept that could be adapted for intramolecular reactions starting from derivatives of this compound. nih.govacs.org
A particularly exciting frontier is the use of photoredox catalysis. acs.orgmdpi.com This approach uses visible light to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods. youtube.com For instance, photoredox catalysis could be employed for the direct arylation, alkylation, or amination of the pyrimidine ring, or to facilitate novel cyclization reactions involving the aldehyde group. mdpi.comnicewiczlaboratory.com The development of dual catalytic systems that combine photoredox catalysis with other catalytic modes, such as transition metal or organocatalysis, will open up unprecedented avenues for creating complex pyrimidine-based molecules. acs.org
| Catalytic Approach | Description | Potential Application for this compound | Key Advantages |
|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | Directly forms C-C or C-X bonds on the pyrimidine ring by activating inert C-H bonds. thieme-connect.com | Selective introduction of aryl or alkyl groups at the C-2 position. | Atom economy, reduces the need for pre-functionalized substrates. |
| Photoredox Catalysis | Uses visible light to generate radical intermediates for bond formation. acs.org | Mild condition for alkylation, amination, and triggering cyclization reactions. mdpi.com | High functional group tolerance, environmentally friendly energy source, access to unique reactivity. youtube.com |
| Dual Catalysis | Combines two different catalytic cycles (e.g., photoredox and transition metal) to enable novel transformations. acs.org | Complex, multi-bond forming sequences in a single pot. | Rapid construction of molecular complexity from a simple starting block. |
Integration with Flow Chemistry and Green Chemistry Principles
The synthesis and derivatization of pyrimidines are increasingly benefiting from the integration of green chemistry and flow chemistry principles, which aim to make chemical processes more sustainable, efficient, and safer. rasayanjournal.co.inpowertechjournal.com
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines derived from related dichloropyrimidine carbaldehyde precursors. researchgate.nettsijournals.comnih.gov This technique selectively heats the reaction mixture, leading to faster and more efficient energy transfer compared to conventional heating. powertechjournal.comorganic-chemistry.org Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates and yields. rasayanjournal.co.inresearchgate.net
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers significant advantages for the production of pyrimidine-based compounds. sci-hub.se This technology allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. rsc.org The ability to telescope multiple reaction steps into a single continuous process reduces waste and purification efforts, aligning with the principles of green chemistry. sci-hub.se Future research will focus on developing robust flow protocols for the multi-step synthesis and diversification of scaffolds derived from this compound.
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid and efficient heating. | Shorter reaction times, higher yields, improved purity. | researchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation, enhancing reaction rates. | Reduced energy consumption, improved mass transfer, often milder conditions. | rasayanjournal.co.inresearchgate.net |
| Flow Chemistry | Reactions are performed in a continuous stream within a microreactor or tube. | Enhanced safety, scalability, reproducibility, and potential for multi-step integration. | sci-hub.sersc.org |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often using grinding or heating. | Reduces solvent waste, simplifies workup, lowers environmental impact. | powertechjournal.comresearchgate.net |
Computational Design and Predictive Modeling for New Pyrimidine-Based Scaffolds
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new functional molecules. dovepress.com Starting from the this compound scaffold, computational methods can guide the design of derivatives with optimized properties for specific applications, particularly in drug discovery. nih.gov
In silico screening allows for the rapid evaluation of large virtual libraries of pyrimidine derivatives against biological targets, such as enzymes or receptors. amanote.comnih.gov Techniques like molecular docking can predict the binding modes and affinities of these virtual compounds, helping to prioritize the most promising candidates for synthesis. dovepress.comtandfonline.com This approach has been successfully used to identify pyrimidine-based inhibitors for various targets, including protein kinases. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies can develop mathematical models that correlate the structural features of pyrimidine derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.gov Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of new scaffolds. mdpi.com These computational tools will be crucial in leveraging the synthetic versatility of this compound to create novel, highly active compounds for a range of therapeutic areas. nih.gov
| Method | Purpose | Application Example |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. dovepress.com | Identifying potential pyrimidine-based enzyme inhibitors by simulating their interaction with the active site. tandfonline.com |
| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. amanote.com | Filtering a virtual library of this compound derivatives to find potential hits for a specific cancer target. |
| QSAR | Correlates the chemical structure of compounds with their biological activity to create predictive models. mdpi.com | Predicting the anticancer activity of new pyrimidine derivatives based on a model built from existing data. researchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. mdpi.com | Creating a model of the key interactions required for kinase inhibition to guide the design of new pyrimidine scaffolds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
